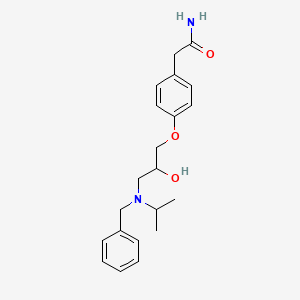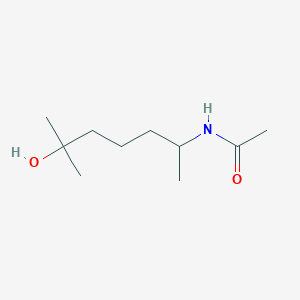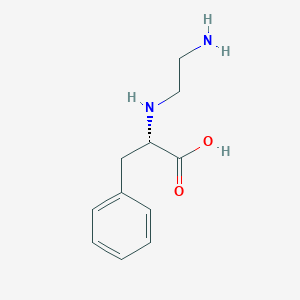
N-(2-Aminoethyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-L-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aminoethyl group attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with ethylenediamine under specific conditions. One common method includes the use of protecting groups to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for higher yields and cost-effectiveness, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines .
Scientific Research Applications
N-(2-Aminoethyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing biochemical processes such as protein synthesis and metabolic pathways. The aminoethyl group allows it to form hydrogen bonds and interact with other molecules, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)piperazine
- N-(2-Aminoethyl)morpholine
- N-(2-Aminoethyl)-1-aziridineethanamine
Uniqueness
N-(2-Aminoethyl)-L-phenylalanine is unique due to its specific structure, which combines the properties of phenylalanine with an aminoethyl group. This combination allows it to participate in a broader range of chemical reactions and biological interactions compared to similar compounds .
Properties
CAS No. |
81225-90-3 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(2S)-2-(2-aminoethylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H16N2O2/c12-6-7-13-10(11(14)15)8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
KVJUERBFLQRRHG-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


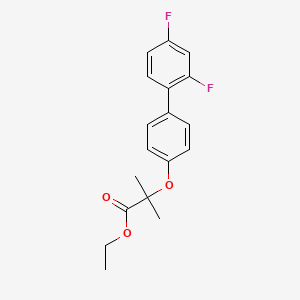
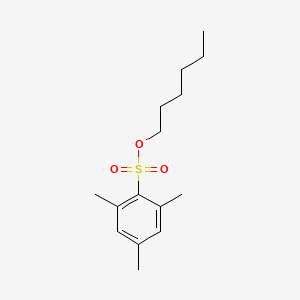
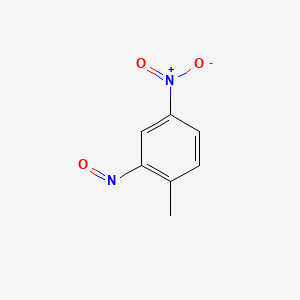
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
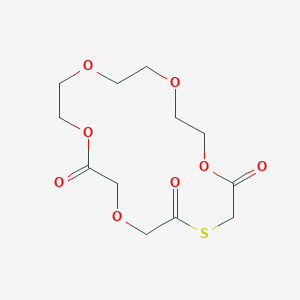
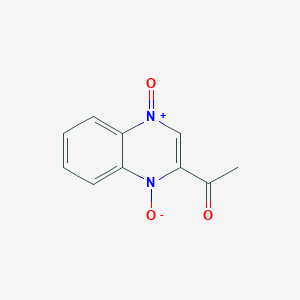


![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
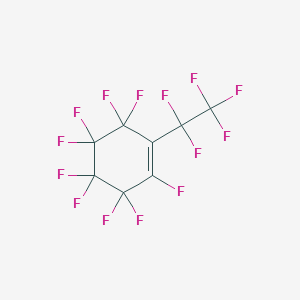
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
